N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzenesulfonamide
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Description
“N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzenesulfonamide” is a chemical compound with the molecular formula C12H9F3N2O2S . It has an average mass of 302.272 Da and a monoisotopic mass of 302.033691 Da .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been extensively studied . The synthesis generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound consists of a benzenesulfonamide group attached to a pyridine ring, which is further substituted with a trifluoromethyl group .Physical and Chemical Properties Analysis
This compound has a molecular formula of C12H9F3N2O2S, an average mass of 302.272 Da, and a monoisotopic mass of 302.033691 Da . The presence of a fluorine atom and a pyridine in its structure bestows many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Pharmacokinetics
The pharmacokinetics and oral bioavailability of a related thiazole benzenesulfonamide beta 3-adrenergic receptor agonist were explored in rats, dogs, and monkeys. The study found that systemic clearance varied across species, and oral bioavailability was influenced by absorption and first-pass metabolism, highlighting the challenges in developing orally bioavailable drugs within this class (Stearns et al., 2002).
Antimicrobial Activity
Research on N-pyridin-3-yl-benzenesulfonamide demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating potential applications in treating bacterial infections (Ijuomah, Ike, & Obi, 2022).
Photophysicochemical Properties
Studies on zinc(II) phthalocyanine substituted with new benzenesulfonamide derivative substituents have shown promising results for photocatalytic applications, suggesting their use in environmental remediation and solar energy conversion (Öncül, Öztürk, & Pişkin, 2021).
Medicinal Chemistry
The discovery and optimization of N-(3-(1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yloxy)phenyl)benzenesulfonamide GPR119 agonists reveal the therapeutic potential of this chemical class for treating metabolic disorders (Yu et al., 2014).
Herbicidal Activity
Substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives were explored for their herbicidal activity, showing efficacy in controlling various weeds, which could lead to new agrochemicals for weed management (Xie et al., 2014).
Properties
IUPAC Name |
N-[3-[5-(trifluoromethyl)pyridin-2-yl]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2S/c19-18(20,21)14-9-10-17(22-12-14)13-5-4-6-15(11-13)23-26(24,25)16-7-2-1-3-8-16/h1-12,23H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUCAQNTKPQVPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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